(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate is a complex organic compound classified as a derivative of benzofuran. Its molecular formula is , and it has a molecular weight of approximately 425.44 g/mol. This compound is notable for its structural intricacies, which include multiple functional groups such as methoxy, ethoxy, and oxobenzofuran moieties. It is primarily utilized in scientific research, particularly in medicinal chemistry due to its potential therapeutic applications.
The synthesis of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate can be approached through several methods. One common method involves the use of palladium-catalyzed reactions, which allow for the formation of complex structures through oxidative cyclization and alkoxycarbonylation reactions.
The molecular structure of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate features a benzofuran core with various substituents that influence its chemical behavior.
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2
FXODEKGCWFABGU-BKUYFWCQSA-N
(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate can participate in various chemical reactions typical for compounds with aromatic systems and functional groups.
The mechanism by which (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate exerts its effects is not fully elucidated but is believed to involve interactions at the molecular level with biological targets.
The physical and chemical properties of (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate are crucial for understanding its behavior in various environments.
Due to its unique structure, (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate has several potential scientific uses:
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.:
CAS No.: 34981-25-4
CAS No.: 126873-49-2